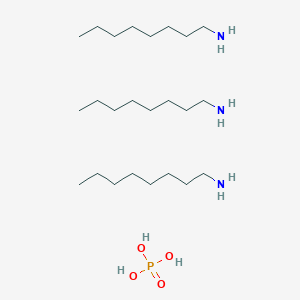
Octan-1-amine;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octan-1-amine;phosphoric acid:
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Combination: Octan-1-amine can be directly combined with phosphoric acid under controlled conditions to form the desired compound. This reaction typically involves mixing the two reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under mild heating.
Phosphoramidate Formation: Another method involves the formation of phosphoramidates, where octan-1-amine reacts with phosphoric acid derivatives.
Industrial Production Methods: Industrial production of octan-1-amine;phosphoric acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired application and the availability of raw materials.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octan-1-amine can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert octan-1-amine to other amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Water, ethanol, and other organic solvents.
Major Products Formed:
Oxidation: Octanoic acid.
Reduction: Various amine derivatives.
Substitution: Substituted amine products.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Mecanismo De Acción
The mechanism of action of octan-1-amine;phosphoric acid involves its interaction with molecular targets through various pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the phosphoric acid moiety can participate in phosphorylation reactions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparación Con Compuestos Similares
- Hexan-1-amine;phosphoric acid
- Decan-1-amine;phosphoric acid
- Butan-1-amine;phosphoric acid
Comparison: Octan-1-amine;phosphoric acid is unique due to its specific chain length and the presence of both amine and phosphoric acid functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in catalysis, drug development, and material science .
Propiedades
Número CAS |
51040-17-6 |
|---|---|
Fórmula molecular |
C24H60N3O4P |
Peso molecular |
485.7 g/mol |
Nombre IUPAC |
octan-1-amine;phosphoric acid |
InChI |
InChI=1S/3C8H19N.H3O4P/c3*1-2-3-4-5-6-7-8-9;1-5(2,3)4/h3*2-9H2,1H3;(H3,1,2,3,4) |
Clave InChI |
HYUKCDOZFAOJCF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN.CCCCCCCCN.CCCCCCCCN.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


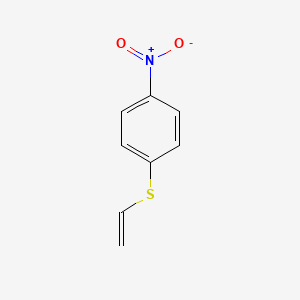
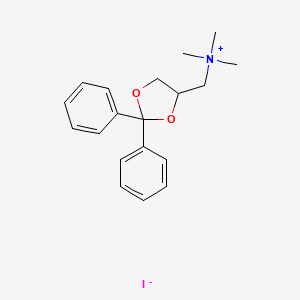

![2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol](/img/structure/B14667971.png)
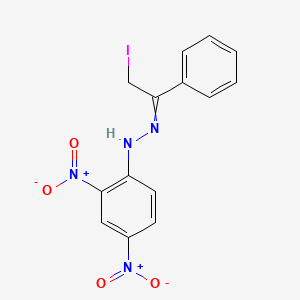
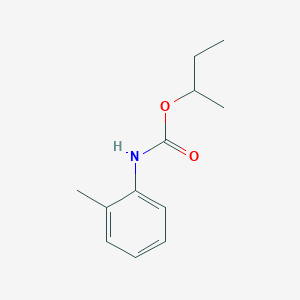
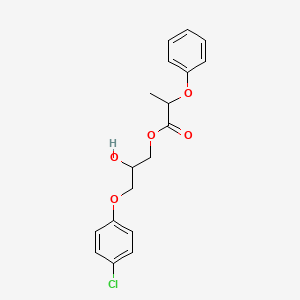
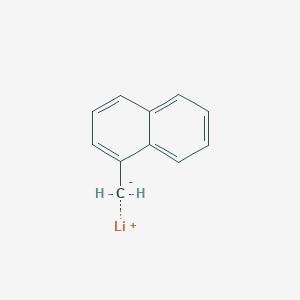
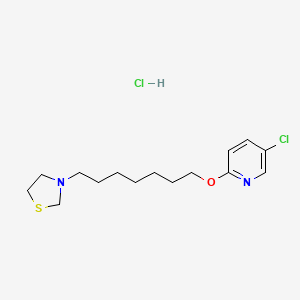
![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)
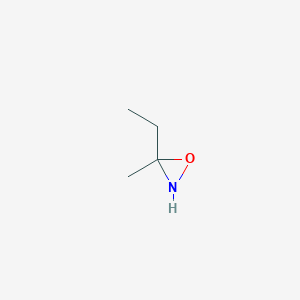

![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)

